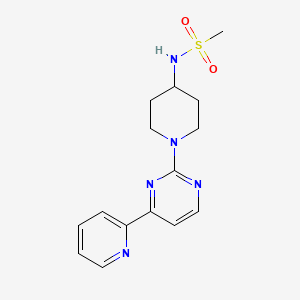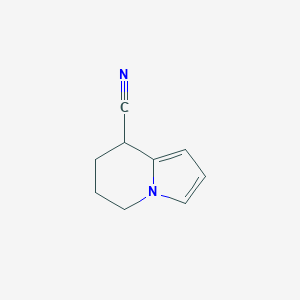
2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid is a synthetic organic compound known for its unique structural properties It is characterized by a naphthalene ring system with four methyl groups and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid typically involves the condensation of alicyclic α, β-diketone with an α, β-diamine, followed by further functionalization steps . The reaction conditions often include the use of organic solvents such as ethanol, chloroform, and methanol, with temperature control to ensure the desired product formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carboxamido]benzoic acid
- 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone
Uniqueness
2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid is unique due to its specific structural features, including the naphthalene ring system with four methyl groups and an acetic acid moiety.
Propiedades
Fórmula molecular |
C16H22O2 |
|---|---|
Peso molecular |
246.34 g/mol |
Nombre IUPAC |
2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C16H22O2/c1-15(2)7-8-16(3,4)13-9-11(10-14(17)18)5-6-12(13)15/h5-6,9H,7-8,10H2,1-4H3,(H,17,18) |
Clave InChI |
CNEYUUINZQTIKU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C2=C1C=CC(=C2)CC(=O)O)(C)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Piperazine,1-[4-(4-chlorophenyl)butyl]-](/img/structure/B8565692.png)










![[1,1'-Biphenyl]-4-sulfonamide, 2'-amino-N-(4-hydroxybutyl)-](/img/structure/B8565750.png)

